7-Bromo-2,4,8-trichloro-6-fluoroquinazoline
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Overview
Description
7-Bromo-2,4,8-trichloro-6-fluoroquinazoline: is a quinazoline derivative with the molecular formula C8HBrCl3FN2 and a molecular weight of 330.37 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a quinazoline ring, making it a highly substituted and potentially reactive molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,4,8-trichloro-6-fluoroquinazoline typically involves multi-step reactions starting from readily available precursors. One common method includes the halogenation of quinazoline derivatives under controlled conditions. The reaction conditions often involve the use of inert atmospheres and specific solvents to ensure the selective introduction of halogen atoms .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced techniques such as continuous flow reactors to maintain consistent reaction conditions and high yields. The use of protective atmospheres and temperature control is crucial to prevent unwanted side reactions and degradation of the product .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2,4,8-trichloro-6-fluoroquinazoline can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogen atoms, this compound is prone to nucleophilic substitution reactions, where halogen atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, altering the oxidation state of the quinazoline ring and the attached substituents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted quinazoline derivatives, while oxidation reactions can produce quinazoline N-oxides .
Scientific Research Applications
Chemistry: In chemistry, 7-Bromo-2,4,8-trichloro-6-fluoroquinazoline is used as a building block for the synthesis of more complex molecules. Its highly substituted nature makes it a valuable intermediate in the development of new materials and catalysts .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug discovery. The presence of multiple halogen atoms can enhance the compound’s binding affinity to biological targets, making it a candidate for the development of new therapeutic agents .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in coatings, polymers, and other high-performance materials .
Mechanism of Action
The mechanism of action of 7-Bromo-2,4,8-trichloro-6-fluoroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms can form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Uniqueness: 7-Bromo-2,4,8-trichloro-6-fluoroquinazoline is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other quinazoline derivatives. The presence of bromine, chlorine, and fluorine atoms in specific positions on the quinazoline ring can influence the compound’s reactivity, stability, and interactions with biological targets .
Properties
Molecular Formula |
C8HBrCl3FN2 |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
7-bromo-2,4,8-trichloro-6-fluoroquinazoline |
InChI |
InChI=1S/C8HBrCl3FN2/c9-4-3(13)1-2-6(5(4)10)14-8(12)15-7(2)11/h1H |
InChI Key |
WMWYLASKWRUJKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1F)Br)Cl)N=C(N=C2Cl)Cl |
Origin of Product |
United States |
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